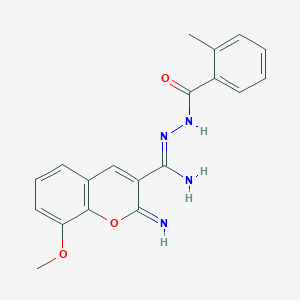

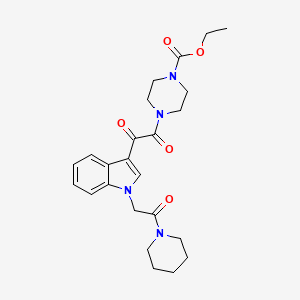

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluoro-3-nitrophenyl)-2-(2-pyrimidinylthio)acetamide” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C12H9FN4O3S .

Synthesis Analysis

While the exact synthesis process for “N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is not available, a related compound “N-(4-fluoro-3-nitrophenyl) acetamide” and “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” have been synthesized using Ac2O and 2-chloroacetyl chloride respectively .Mechanism of Action

Target of Action

Similar compounds have been shown to have antibacterial activity againstKlebsiella pneumoniae .

Mode of Action

It’s suggested that the compound possibly acts on penicillin-binding proteins, promoting cell lysis . This interaction with its targets leads to the destabilization of the bacterial cell wall, resulting in cell death .

Biochemical Pathways

Given its potential antibacterial activity, it can be inferred that it may interfere with the synthesis of the bacterial cell wall .

Pharmacokinetics

The compound showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

It has been shown to have good potential againstKlebsiella pneumoniae, indicating that it may have a bactericidal effect .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves the condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate, followed by cyclization with urea and sulfonation with chlorosulfonic acid.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl acetoacetate", "urea", "chlorosulfonic acid" ], "Reaction": [ "4-fluoro-3-nitroaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluoro-3-nitrophenyl-3-oxobutanoate", "The resulting product is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", "The final step involves sulfonation of the product with chlorosulfonic acid to form N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" ] } | |

CAS No. |

899946-01-1 |

Molecular Formula |

C10H7FN4O6S |

Molecular Weight |

330.25 |

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C10H7FN4O6S/c11-6-2-1-5(3-7(6)15(18)19)14-22(20,21)8-4-12-10(17)13-9(8)16/h1-4,14H,(H2,12,13,16,17) |

InChI Key |

RMTUHSUWFYOMIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)[N+](=O)[O-])F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)

![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)

![N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2999743.png)

![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)